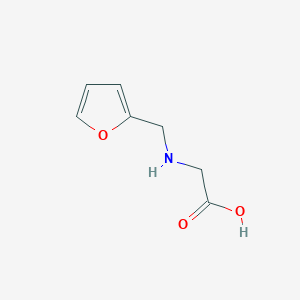

2-((Furan-2-ylmethyl)amino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((Furan-2-ylmethyl)amino)acetic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .Molecular Structure Analysis

The molecular structure of “this compound” was analyzed using 1H NMR and 13C NMR . The compound was isolated with good or very good yields .Chemical Reactions Analysis

The chemical reactions of “this compound” involve the use of effective coupling reagents . The reactions were carried out in a microwave reactor .Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 198.18 .Applications De Recherche Scientifique

Formation and Applications in Food Chemistry

- Furan and methylfuran formation from sugars and amino acids under roasting conditions is extensively studied, with the recombination of reactive fragments identified as a major pathway. This knowledge is crucial for understanding food chemistry and safety (Limacher et al., 2008).

Synthesis of Thiazolidinone Derivatives

- The synthesis of thiazolidinone derivatives starting from furan compounds highlights the versatility of furan derivatives in creating pharmacologically active substances. These derivatives have been evaluated for antimicrobial, anthelmintic, anti-inflammatory, and diuretic activities (Vagdevi et al., 2006).

Mechanistic Pathways of Furan Formation

- The mechanistic pathways leading to furan formation involve complex reactions of sugars and amino acids, providing insights into food toxicology and the formation of potentially harmful compounds in cooked foods (Perez Locas & Yaylayan, 2004).

Catalyzed Isomerizations for Synthesis Applications

- Gold-catalyzed isomerizations of alkynamides to 2-aminofurans demonstrate the potential of furan derivatives in organic synthesis, enabling the creation of highly functionalized aniline products and carbazole derivatives (Li et al., 2019).

Green Chemistry Approaches

- The use of modified heteropoly acids for Friedel-Crafts acylation of furan showcases advancements in green chemistry, aiming for more sustainable and less polluting synthetic methods (Desai & Yadav, 2021).

Biochemical Parameter Analysis

- Research on the biochemical parameters during treatment with furan derivatives contributes to understanding their biological activity and potential for pharmacological use, including antioxidant and immune-modulating effects (Danilchenko, 2017).

Safety and Hazards

Orientations Futures

The future directions for “2-((Furan-2-ylmethyl)amino)acetic acid” and similar compounds involve the switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass are being explored .

Propriétés

IUPAC Name |

2-(furan-2-ylmethylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-3,8H,4-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTZKVFBYRLVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645157.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2645158.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2645164.png)

![Propan-2-yl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2645167.png)

![6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2645169.png)